4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide

Catalog No.
S548918
CAS No.
894187-61-2
M.F
C25H23N3O4S
M. Wt
461.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3...

CAS Number

894187-61-2

Product Name

4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide

IUPAC Name

4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide

Molecular Formula

C25H23N3O4S

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C25H23N3O4S/c1-17-5-11-22(12-6-17)33(30,31)16-23-18(2)32-25(28-23)21-9-7-20(8-10-21)24(29)27-15-19-4-3-13-26-14-19/h3-14H,15-16H2,1-2H3,(H,27,29)

InChI Key

DLFCEZOMHBPDGI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(OC(=N2)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C

Solubility

Soluble in DMSO, not in water

Synonyms

STF118804; STF 118804; STF118804.

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(OC(=N2)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C

Description

The exact mass of the compound 4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide is 461.14093 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Compound: 4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide (CAS Number: 894187-61-2) [1]
  • Origin: Information on the specific origin or discovery of this compound is not readily available.
  • Significance: There is no current scientific literature available that describes the biological activity or specific role in research for this compound.

Molecular Structure Analysis

  • The compound possesses several key functional groups:
    • A central benzamide core, indicating a carboxylic acid and an amine linked by an amide bond.
    • A 1,3-oxazole ring, a five-membered heterocycle with one oxygen and one nitrogen atom.
    • A pyridinylmethyl group, attached to the benzamide core, containing a pyridine ring (six-membered aromatic with one nitrogen) linked to a methylene bridge (CH2).
    • A (4-methylphenyl)sulfonylmethyl group, containing a methyl-substituted phenyl ring linked to a sulfonyl group (SO2) which is further connected to a methylene bridge.

Chemical Reactions Analysis

  • Information on specific synthesis or reaction pathways for this compound is not available in the scientific literature.

Physical And Chemical Properties Analysis

  • No data available on melting point, boiling point, solubility, or stability.
  • There is currently no scientific literature describing a specific mechanism of action for this compound.
  • No safety data on flammability, reactivity, or toxicity is currently available.

Citation

  • J&K Chemical. 4-(5-Methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-1,3-oxazol-2-yl)-N-(3-pyridinylmethyl)benzamide [CAS 894187-61-2]. [cited 2024 May 6]. Available from: (This website provides CAS number and product information but lacks detailed scientific data)

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.2

Exact Mass

461.14093

Appearance

White to off-white Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15

NAD as a genotype-specific drug target

Szu-Chieh Mei, Charles Brenner
PMID: 24267273   DOI: 10.1016/j.chembiol.2013.11.001

Abstract

Using high-throughput chemical and genetic screening, Matheny and colleagues (in this issue of Chemistry & Biology) identified STF-118804, an inhibitor of nicotinamide phosphoribosyltransferase, as a cell type-specific inhibitor of mixed-lineage leukemia with MLL chromosomal rearrangements. The approach was powerful, as is the potential for NAD as a specific cancer target.


Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens

Christina J Matheny, Michael C Wei, Michael C Bassik, Alicia J Donnelly, Martin Kampmann, Masayuki Iwasaki, Obdulio Piloto, David E Solow-Cordero, Donna M Bouley, Rachel Rau, Patrick Brown, Michael T McManus, Jonathan S Weissman, Michael L Cleary
PMID: 24183972   DOI: 10.1016/j.chembiol.2013.09.014

Abstract

Phenotypic high-throughput chemical screens allow for discovery of small molecules that modulate complex phenotypes and provide lead compounds for novel therapies; however, identification of the mechanistically relevant targets remains a major experimental challenge. We report the application of sequential unbiased high-throughput chemical and ultracomplex small hairpin RNA (shRNA) screens to identify a distinctive class of inhibitors that target nicotinamide phosphoribosyl transferase (NAMPT), a rate-limiting enzyme in the biosynthesis of nicotinamide adenine dinucleotide, a crucial cofactor in many biochemical processes. The lead compound STF-118804 is a highly specific NAMPT inhibitor, improves survival in an orthotopic xenotransplant model of high-risk acute lymphoblastic leukemia, and targets leukemia stem cells. Tandem high-throughput screening using chemical and ultracomplex shRNA libraries, therefore, provides a rapid chemical genetics approach for seamless progression from small-molecule lead identification to target discovery and validation.


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